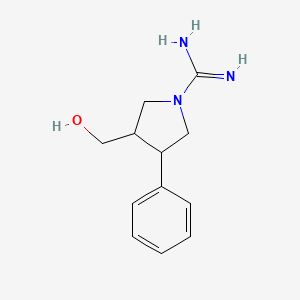![molecular formula C11H14ClN3O2 B1479194 8-(3-氯吡嗪-2-基)-1,4-二氧杂-8-氮杂螺[4.5]癸烷 CAS No. 2098002-59-4](/img/structure/B1479194.png)
8-(3-氯吡嗪-2-基)-1,4-二氧杂-8-氮杂螺[4.5]癸烷
描述
8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C11H14ClN3O2 and its molecular weight is 255.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌研究
蛋白质酪氨酸磷酸酶 (PTPs) 途径抑制
药物设计和优化
化学合成策略
吡嗪酰胺衍生物
二吡咯并吡嗪 (DPP) 衍生物
总之,化合物 10 在抗癌研究、PTPs 途径抑制和药物设计方面具有前景。其化学合成策略和衍生物推动了科学进步。研究人员继续探索其在各种情况下的潜力。 🌟
作用机制
Target of Action
The primary target of 8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is the Delta Opioid Receptor . This receptor is a G-protein coupled receptor that plays a crucial role in mediating pain perception and mood regulation .
Mode of Action
8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane interacts with the Delta Opioid Receptor, triggering a series of intracellular events . It appears to bind to the orthosteric site of the receptor, based on docking and molecular dynamic simulation . This interaction leads to a bias towards G-protein signaling .
Biochemical Pathways
The interaction of 8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane with the Delta Opioid Receptor initiates the necroptosis signaling pathway . This pathway involves key components such as Receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase .
Pharmacokinetics
The pharmacokinetic properties of 8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4Its efficacy in a complete freund’s adjuvant model of inflammatory pain in c57bl/6 male and female mice suggests that it has suitable bioavailability .
Result of Action
The activation of the Delta Opioid Receptor by 8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane leads to anti-allodynic effects, reducing the sensation of pain . This suggests that the compound could have potential therapeutic applications in the management of pain.
生化分析
Biochemical Properties
8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3), which are key components in the necroptosis signaling pathway . The interaction with these enzymes suggests that 8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane may act as an inhibitor, potentially modulating cell death pathways. Additionally, the compound’s interaction with delta opioid receptors indicates its potential role in neurological and psychiatric disorders .
Cellular Effects
The effects of 8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with delta opioid receptors can lead to changes in pain perception and inflammatory responses . Furthermore, the compound’s inhibition of RIPK1 and RIPK3 affects necroptosis, a form of programmed cell death, thereby influencing cell survival and immune responses .
Molecular Mechanism
At the molecular level, 8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane exerts its effects through specific binding interactions with biomolecules. The compound binds to the orthosteric site of delta opioid receptors, leading to receptor activation or inhibition . Additionally, it inhibits the activity of RIPK1 and RIPK3 by binding to their active sites, thereby preventing the phosphorylation events necessary for necroptosis signaling . These interactions result in altered gene expression and cellular responses, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane have been observed to change over timeStudies have shown that prolonged exposure to the compound can lead to sustained inhibition of necroptosis and modulation of inflammatory responses . The exact temporal dynamics of these effects remain to be fully elucidated.
Dosage Effects in Animal Models
The effects of 8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis and modulates pain perception without significant adverse effects . At higher doses, toxic effects such as seizures and tachyphylaxis have been observed, particularly in models involving delta opioid receptor interactions . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is involved in several metabolic pathways, primarily those related to its interactions with enzymes and receptors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may further interact with cellular pathways, influencing metabolic flux and metabolite levels. The compound’s role in modulating necroptosis and opioid receptor signaling also suggests its involvement in broader metabolic networks.
Transport and Distribution
Within cells and tissues, 8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, while its binding to transport proteins ensures its distribution to target sites . This distribution pattern is crucial for its efficacy in modulating cellular processes and signaling pathways.
Subcellular Localization
The subcellular localization of 8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and receptors . Additionally, its presence in the nucleus suggests potential effects on gene expression and transcriptional regulation. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments.
属性
IUPAC Name |
8-(3-chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c12-9-10(14-4-3-13-9)15-5-1-11(2-6-15)16-7-8-17-11/h3-4H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRGHHOUSUHJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


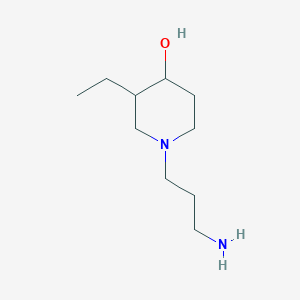

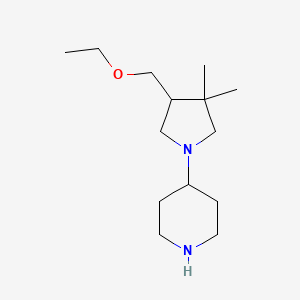
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one](/img/structure/B1479117.png)
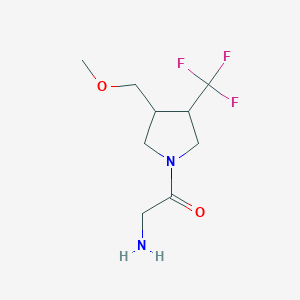
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1479121.png)
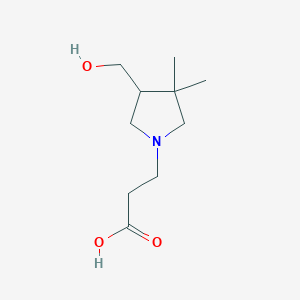
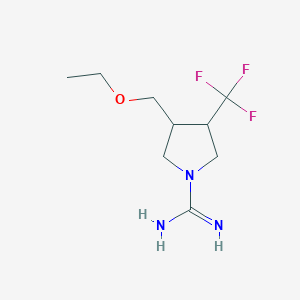
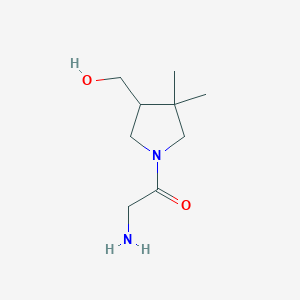
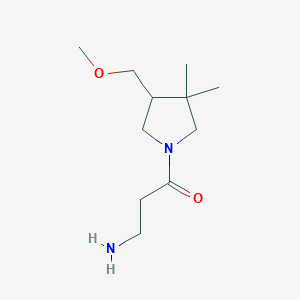
![3-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479126.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479128.png)
![3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1479129.png)
